

Bay 65-1942 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Bay 65-1942 hydrochloride	
Cat. No.:	B608348	Get Quote

An In-depth Examination of a Potent and Selective IKKβ Inhibitor

Abstract

Bay 65-1942 hydrochloride is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKK β), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] This pathway plays a critical role in regulating immune and inflammatory responses, cell survival, and proliferation.[4][5] Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer, making IKK β a significant therapeutic target.[6][7] This technical guide provides a comprehensive overview of **Bay 65-1942 hydrochloride**, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its use in research settings.

Chemical Properties and Storage

Bay 65-1942 hydrochloride is the hydrochloride salt of Bay 65-1942.[8] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Chemical Name	7-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-[(3S)-3-piperidinyl]-2H-pyrido[2,3-d][9][10]oxazin-2-one hydrochloride	[1][2][8]
Molecular Formula	C22H26CIN3O4	[8][11]
Molecular Weight	431.91 g/mol	[8][11]
CAS Number	600734-06-3	[3][8]
Appearance	White to off-white solid	[8]
Purity (HPLC)	≥98%	
Storage (Powder)	Store at -20°C for up to 3 years. Keep desiccated.	[12]
Storage (Solution)	Solutions are unstable. Prepare fresh or store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[8][13]

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

Bay 65-1942 acts as a selective, ATP-competitive inhibitor of IKK β .[1][2][3] The IKK complex, composed of the catalytic subunits IKK α and IKK β and the regulatory subunit NEMO (IKK γ), is a central component of the canonical NF- κ B signaling pathway.[14][15] In this pathway, various upstream stimuli, such as pro-inflammatory cytokines (e.g., TNF- α , IL-1 β) and pathogen-associated molecular patterns (PAMPs), activate the IKK complex.[14][16] IKK β is the primary kinase responsible for the phosphorylation of the inhibitory protein IkB α .[9][17][18] This phosphorylation event targets IkB α for ubiquitination and subsequent degradation by the proteasome. The degradation of IkB α releases the NF- κ B heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of a wide range of target

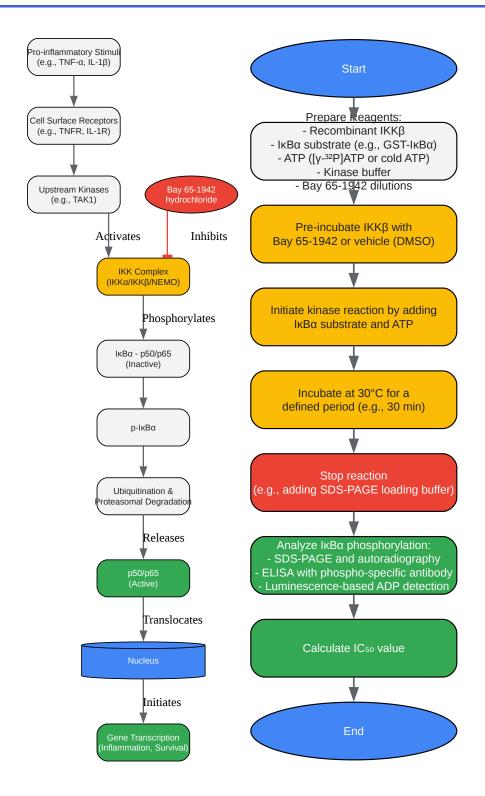




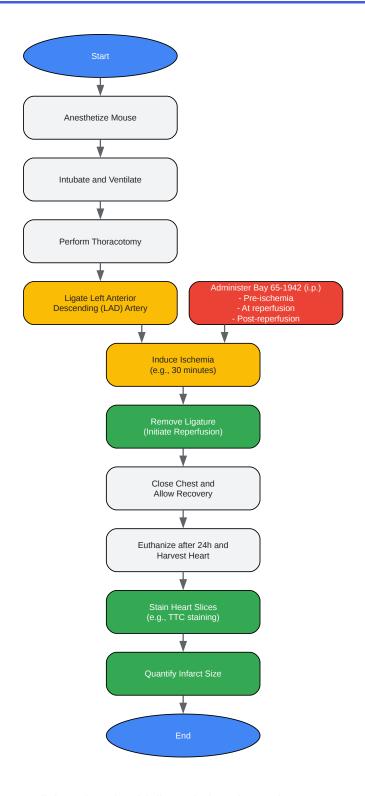


genes involved in inflammation, immunity, and cell survival.[4][16] Bay 65-1942, by competitively binding to the ATP-binding pocket of IKK β , prevents the phosphorylation of IkB α , thereby blocking the entire downstream signaling cascade.









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